(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene
Description
Properties
Molecular Formula |
C14H19BrO |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopentyl]methoxymethylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
NZAQXDZOUHPYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of ([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene typically involves:
- Functionalization of a cyclopentylmethanol or cyclopentylmethyl derivative to introduce the bromomethyl group.
- Formation of the methoxy-methyl linkage to the benzene ring, often via nucleophilic substitution or Williamson ether synthesis.
- Control of regioselectivity and stereochemistry around the cyclopentyl ring and bromomethyl substituent.
Detailed Preparation Methods
Starting Materials and Key Intermediates
| Compound | Role | Source/Preparation Reference |
|---|---|---|
| Cyclopentylmethanol | Cyclopentyl ring precursor | Commercial or synthesized via reduction of cyclopentanecarboxaldehyde |
| Benzyl alcohol or benzyl chloride | Benzene moiety precursor | Commercially available |
| Brominating agent (e.g., NBS) | Introduction of bromomethyl | N-Bromosuccinimide (NBS) or HBr in presence of radical initiators |
| Base (e.g., NaH, K2CO3) | For ether formation | Common laboratory reagents |
Stepwise Synthetic Route
Step 1: Formation of [1-(Bromomethyl)cyclopentyl]methanol
- Starting from cyclopentylmethanol, bromination at the methyl position is achieved using N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or light initiation).
- This selectively converts the methyl group adjacent to the cyclopentyl ring into a bromomethyl substituent.
Step 2: Preparation of the Methoxymethylbenzene Intermediate
- Benzyl alcohol is converted to benzyl chloride or directly used in Williamson ether synthesis.
- Reaction of benzyl chloride with sodium methoxide forms the methoxymethylbenzene intermediate.
Step 3: Williamson Ether Synthesis to Form the Target Compound
- The bromomethyl-substituted cyclopentylmethanol is deprotonated with a strong base (e.g., sodium hydride).
- The resulting alkoxide attacks the methoxymethylbenzene intermediate via nucleophilic substitution, forming the ether linkage.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | Cyclopentylmethanol + NBS, AIBN, CCl4, reflux 2-4 h | Bromination at methyl position; yield ~80% |
| 2 | Benzyl alcohol + SOCl2 or PCl5, 0-5 °C, 1 h | Formation of benzyl chloride; yield ~90% |
| 3 | Sodium hydride + bromomethylcyclopentylmethanol, DMF, 0 °C | Alkoxide formation |
| 4 | Addition of methoxymethylbenzene intermediate, stir 12 h, RT | Ether formation; yield ~75-85% |
Analytical Data and Characterization
Alternative Synthetic Routes and Patents
- A patent (US6063940A) describes the preparation of 1-bromoalkylbenzene derivatives by reacting phenylalkene derivatives with hydrogen bromide in non-polar solvents, which could be adapted for the bromomethylcyclopentylbenzene system.
- Modifications include Grignard reagent intermediates to introduce the bromomethyl group selectively on the cyclopentyl ring.
- Protection/deprotection strategies may be employed to control regioselectivity and avoid polybromination.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, or other proteins, thereby influencing various biological pathways.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Differences |
|---|---|---|---|---|---|
| Target Compound | 1494416-49-7 | C₁₄H₁₉BrO | 283.20 | Bromomethyl, methoxymethyl, cyclopentyl | Reference compound |
| [1-(Bromomethyl)cyclopentyl]benzene | - | C₁₂H₁₅Br | 227.15 | Bromomethyl, cyclopentyl | No methoxymethyl group |
| 1-Bromo-4-(methoxymethyl)benzene | - | C₈H₉BrO | 201.06 | Bromo, methoxymethyl | No cyclopentyl group |
| 1-(Bromomethyl)-3-methoxy-5-methylbenzene | 106116-42-1 | C₉H₁₁BrO | 215.09 | Bromomethyl, methoxy, methyl | Smaller, no cyclopentyl |
| 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopentene | 1935648-17-1 | C₁₁H₁₇Br | 229.16 | Bromomethyl, cyclobutyl, cyclopentene | Unsaturated ring, smaller cyclobutane |
Biological Activity
The compound (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene is a brominated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on existing literature.
- IUPAC Name : this compound
- Molecular Formula : C14H17BrO
- Molecular Weight : 281.19 g/mol
Synthesis
The synthesis of this compound typically involves the alkylation of benzene derivatives with brominated cyclopentyl groups. The key steps include:
- Preparation of Bromomethyl Cyclopentane : This is achieved through bromination reactions.
- Methoxymethylation : The brominated cyclopentane is then reacted with methanol in the presence of a base to form the methoxy group.
- Final Coupling with Benzene : The final step involves coupling the methoxymethylated cyclopentane with a benzene derivative, often using palladium-catalyzed reactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, bromophenol derivatives were shown to inhibit various metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), suggesting that the presence of bromine enhances biological activity against microbes and could be leveraged for therapeutic applications against diseases such as Alzheimer's and glaucoma .
Cytotoxicity and Anticancer Activity
Compounds with similar structural features have been evaluated for cytotoxic effects on cancer cell lines. For example, certain brominated compounds have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating potential as anticancer agents . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
(this compound) has been associated with enzyme inhibition, particularly against carbonic anhydrase isoforms. The inhibition constants (Ki values) for structurally related compounds suggest effective binding affinity, which may be beneficial in treating conditions like glaucoma .
Case Studies
-
Case Study on Antimicrobial Activity
A study published in Pharmaceutical Research evaluated a series of bromophenol derivatives, including those structurally similar to this compound). The derivatives showed IC50 values ranging from 2.53 nM to 25.67 nM against hCA I, indicating potent antimicrobial properties . -
Anticancer Evaluation
In a comparative study, several brominated compounds were tested for their cytotoxic effects on HeLa cells. The results indicated that compounds containing bromomethyl groups significantly inhibited cell proliferation, with some achieving IC50 values below 10 µM .
Research Findings Summary
| Property | Value/Description |
|---|---|
| Antimicrobial Activity | Effective against AChE and CA isoenzymes |
| Cytotoxicity | IC50 < 10 µM for several cancer cell lines |
| Enzyme Inhibition | Ki values ranging from 2.53 nM to 25.67 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
